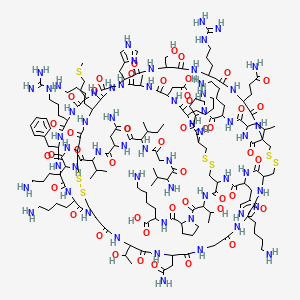

H-DL-Val-Gly-DL-xiIle-DL-Asn-DL-Val-DL-Lys-DL-Cys(1)-DL-Lys-DL-His-DL-Ser-DL-Arg-DL-Gln-DL-Cys(2)-DL-Leu-DL-Lys-DL-Pro-DL-Cys(3)-DL-Lys-DL-Asp-DL-Ala-Gly-DL-Met-DL-Arg-DL-Phe-Gly-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Asn-Gly-DL-Lys-DL-Cys(2)-DL-His-DL-Cys(3)-DL-xiThr-DL-Pro-DL-Lys-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent and selective KV1.3 channel blocker (IC50 values are 0.0019 and 0.65 nM for KV1.3 and KV1.1, respectively). Inhibits CD4+ CCR7- T cell activation. Ameliorates rat experimental autoimmune encephalomyelitis, in a model for multiple sclerosis.

Scientific Research Applications

Chromatographic Separation and Analysis

One of the key applications of these amino acid sequences involves chromatographic techniques. Studies have shown the efficiency of high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) in separating and analyzing amino acids and peptides like those in the given sequence. For instance, Mohammad and Zehra (2008) demonstrated the separation of amino acids using HPTLC plates, which could be relevant for analyzing components of the complex peptide sequence mentioned (Mohammad & Zehra, 2008). Similarly, Jin et al. (1998) explored the total resolution of DL-amino acids using a fluorescent chiral reagent, highlighting the use of reversed-phase liquid chromatography for such complex molecules (Jin et al., 1998).

Conformational Studies in Solution

The conformation of amino acids and peptides in different solvents is another area of research. Siemion and Picur (1988) investigated the mean conformation of N-acetylamino acid N'-methylamides in dimethyl sulfoxide (DMSO) solution, including derivatives of several DL-amino acids. This research is significant for understanding how the sequence might behave in different solvent environments (Siemion & Picur, 1988).

Peptide Synthesis and Racemization Studies

The synthesis of peptides and the potential for racemization during this process is a critical aspect of research involving complex amino acid sequences. Izumiya et al. (1971) focused on the synthesis of tripeptides and the separation of diastereomers, which can be directly related to the study of the complex peptide sequence provided (Izumiya et al., 1971).

properties

Product Name |

H-DL-Val-Gly-DL-xiIle-DL-Asn-DL-Val-DL-Lys-DL-Cys(1)-DL-Lys-DL-His-DL-Ser-DL-Arg-DL-Gln-DL-Cys(2)-DL-Leu-DL-Lys-DL-Pro-DL-Cys(3)-DL-Lys-DL-Asp-DL-Ala-Gly-DL-Met-DL-Arg-DL-Phe-Gly-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Asn-Gly-DL-Lys-DL-Cys(2)-DL-His-DL-Cys(3)-DL-xiThr-DL-Pro-DL-Lys-OH |

|---|---|

Molecular Formula |

C169H281N57O46S7 |

Molecular Weight |

4071.86 |

IUPAC Name |

6-amino-2-[[1-[2-[[47-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-15,39,50,72,89-pentakis(4-aminobutyl)-78-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-33-benzyl-30,59-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-81-(1-hydroxyethyl)-56-(hydroxymethyl)-4,53-bis(1H-imidazol-4-ylmethyl)-21-methyl-86-(2-methylpropyl)-27-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,60,63,71,74,77,80,83,84,87,90,96-heptacosaoxo-9,10,44,45,67,68-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,61,64,70,73,76,79,82,85,88,91,97-heptacosazatetracyclo[40.27.14.1412,65.091,95]heptanonacontane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C169H281N57O46S7/c1-13-88(8)132(221-128(236)75-192-161(265)130(180)86(4)5)163(267)213-111(68-124(179)232)151(255)222-131(87(6)7)162(266)204-99(41-21-28-55-174)144(248)216-114-77-274-278-81-118-157(261)223-133(90(10)228)164(268)212-110(67-123(178)231)137(241)191-74-127(235)196-95(37-17-24-51-170)138(242)215-116-79-276-275-78-115(217-145(249)102(48-49-122(177)230)203-140(244)100(44-31-58-187-168(181)182)200-152(256)113(76-227)214-149(253)108(65-93-70-185-83-193-93)209-141(245)97(201-153(114)257)39-19-26-53-172)155(259)207-106(63-85(2)3)148(252)205-104(42-22-29-56-175)165(269)225-60-33-46-120(225)160(264)220-117(80-277-279-82-119(219-150(254)109(210-156(116)260)66-94-71-186-84-194-94)158(262)224-134(91(11)229)166(270)226-61-34-47-121(226)159(263)206-105(167(271)272)43-23-30-57-176)154(258)202-98(40-20-27-54-173)142(246)211-112(69-129(237)238)147(251)195-89(9)135(239)189-72-125(233)198-103(50-62-273-12)146(250)199-101(45-32-59-188-169(183)184)143(247)208-107(64-92-35-15-14-16-36-92)136(240)190-73-126(234)197-96(139(243)218-118)38-18-25-52-171/h14-16,35-36,70-71,83-91,95-121,130-134,227-229H,13,17-34,37-69,72-82,170-176,180H2,1-12H3,(H2,177,230)(H2,178,231)(H2,179,232)(H,185,193)(H,186,194)(H,189,239)(H,190,240)(H,191,241)(H,192,265)(H,195,251)(H,196,235)(H,197,234)(H,198,233)(H,199,250)(H,200,256)(H,201,257)(H,202,258)(H,203,244)(H,204,266)(H,205,252)(H,206,263)(H,207,259)(H,208,247)(H,209,245)(H,210,260)(H,211,246)(H,212,268)(H,213,267)(H,214,253)(H,215,242)(H,216,248)(H,217,249)(H,218,243)(H,219,254)(H,220,264)(H,221,236)(H,222,255)(H,223,261)(H,224,262)(H,237,238)(H,271,272)(H4,181,182,187)(H4,183,184,188) |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC5=CNC=N5)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCCN)CC7=CC=CC=C7)CCCNC(=N)N)CCSC)C)CC(=O)O)CCCCN)CCCCN)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCCN)CC8=CNC=N8)CO)CCCNC(=N)N)CCC(=O)N)CCCCN)CC(=O)N)C(C)O)NC(=O)CNC(=O)C(C(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.